Optical Rotation: (R)- vs (S)-Enantiomer Comparison
The specific optical rotation unequivocally distinguishes the (R)-enantiomer from its (S)-counterpart. Under identical measurement conditions (c=1, methanol), the (R)-enantiomer exhibits [α]D = +96°, whereas the (S)-enantiomer (CAS 18881-17-9) exhibits [α]D = -97° . This 193° differential confirms enantiomeric identity and provides a critical quality control parameter for procurement and synthetic application.
| Evidence Dimension | Specific optical rotation [α]D (c=1, MeOH) |
|---|---|
| Target Compound Data | +96° (c=1, MeOH) |
| Comparator Or Baseline | (S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol (CAS 18881-17-9): -97° (c=1, MeOH) |
| Quantified Difference | 193° difference |
| Conditions | c=1, methanol, 20°C |
Why This Matters
Procurement of the incorrect enantiomer can lead to opposite stereochemical outcomes in asymmetric synthesis or reversed biological activity, making optical rotation verification essential for research integrity.
